Cas no 930299-97-1 (Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate)

Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate is a specialized pyrrolidine derivative featuring an acetylthio (S-acetyl) functional group at the 3-position, protected by a benzyloxycarbonyl (Cbz) group at the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The acetylthio moiety offers selective reactivity for thiol-based modifications, while the Cbz group provides stability under various reaction conditions. Its well-defined structure and functional group compatibility make it valuable for constructing complex heterocycles or peptidomimetics. The compound is typically employed in controlled synthetic routes requiring orthogonal protection strategies or thiol-mediated conjugation.
Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate structure
930299-97-1 structure
Product Name:Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate
CAS No:930299-97-1
MF:C14H17NO3S
MW:279.354682683945
CID:1980898
PubChem ID:50999231
Update Time:2025-08-04

Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate
    • 3-ACETYLSULFANYL-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • (RS)-benzyl 3-(acetylthio)pyrrolidine-1-carboxylate
    • 1-Cbz-3-Acetylsulfanyl-pyrrolidine
    • CTK8E3228
    • benzyl 3-(acetylthio)pyrrolidine-1-carboxylate
    • 930299-97-1
    • 1134111-98-0
    • Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate
    • SY266277
    • AKOS025295930
    • DB-342444
    • SCHEMBL11931619
    • S-(1-Cbz-3-pyrrolidinyl)(R)-Ethanethioate
    • DTXSID30679445
    • S-(1-Cbz-3-pyrrolidinyl) (R)-Ethanethioate
    • MFCD32642167
    • DTXCID50630194
    • MDL: MFCD11501252
    • Inchi: 1S/C14H17NO3S/c1-11(16)19-13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
    • InChI Key: TVOUMCXPTLKCDU-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)C1CN(C(=O)OCC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 279.09300
  • Monoisotopic Mass: 279.09291458Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.9Ų

Experimental Properties

  • PSA: 71.91000
  • LogP: 2.61510

Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate Pricemore >>

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Additional information on Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate

Recent Advances in the Study of Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate (CAS: 930299-97-1)

Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate (CAS: 930299-97-1) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound's structure, featuring a pyrrolidine ring with an acetylthio and benzyl carboxylate moiety, makes it a valuable scaffold for the design of novel therapeutics. Recent synthetic methodologies have improved the efficiency and yield of its production, enabling broader exploration of its pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate as a precursor in the synthesis of cysteine protease inhibitors, which are promising targets for treating parasitic infections and certain cancers.

In addition to its role in inhibitor design, Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate has been investigated for its potential as a prodrug. A recent study in Bioorganic & Medicinal Chemistry Letters explored its ability to release thiol-containing active metabolites under physiological conditions, which could enhance drug delivery and bioavailability. The study reported that the compound exhibited favorable stability and release kinetics, making it a candidate for further development in prodrug strategies.

Furthermore, computational studies have provided insights into the molecular interactions of Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate with various biological targets. Molecular docking simulations revealed that the compound's acetylthio group plays a critical role in binding to enzyme active sites, suggesting its utility in rational drug design. These findings were corroborated by experimental data showing moderate inhibitory activity against several clinically relevant enzymes.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research is focused on structural modifications to enhance selectivity and efficacy. For example, a recent patent application disclosed derivatives of Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate with improved metabolic stability and reduced toxicity, highlighting the compound's potential for further development.

In conclusion, Benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate (CAS: 930299-97-1) represents a valuable tool in medicinal chemistry, with applications ranging from enzyme inhibition to prodrug design. The latest research underscores its versatility and potential, while also identifying areas for future investigation. Continued exploration of this compound and its derivatives is likely to yield novel therapeutic agents with significant clinical impact.

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